3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Description
3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19ClF3N5O2S and its molecular weight is 473.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of thromboembolic disorders. This article reviews its biological activity, including mechanisms of action, efficacy against various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to the compound's potency. The morpholinyl substituent is often associated with improved pharmacokinetic properties.
Table 1: Structural Features
Feature | Description |
---|---|
Core Structure | Pyrazolo[1,5-a]pyrimidine |
Substituents | 3-chloro, 4-morpholinyl propyl, 2-thienyl, trifluoromethyl |
Molecular Formula | C16H18ClF3N4O |
Molecular Weight | 390.79 g/mol |
Research indicates that this compound acts primarily as an inhibitor of blood coagulation factor Xa , which plays a crucial role in the coagulation cascade. By inhibiting factor Xa, it may reduce thrombus formation and improve outcomes in conditions such as myocardial infarction and deep vein thrombosis .
Case Study: Antithrombotic Efficacy
In preclinical studies, this compound demonstrated significant antithrombotic activity. For instance, a study assessed its effectiveness in a rat model of venous thrombosis, showing a marked reduction in thrombus weight compared to controls. The results suggest that it could be a viable candidate for further development as an anticoagulant therapy.
Biological Activity Against Cancer
Emerging data also suggest that This compound exhibits anticancer properties. In vitro assays revealed that it possesses antiproliferative activity against several cancer cell lines, including breast and lung cancer cells.
Table 2: Antiproliferative Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 12.07 | Induction of apoptosis via G2/M arrest |
A549 (Lung) | 8.50 | Inhibition of tubulin polymerization |
HCT-116 (Colon) | 6.75 | Modulation of EGFR signaling |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the morpholinyl group significantly impact biological activity. For example, replacing the morpholine with other piperidine derivatives resulted in decreased potency, suggesting that the morpholine moiety is optimal for maintaining activity against target proteins .
Key Findings from SAR Studies
- Morpholinyl Group: Essential for maintaining antithrombotic and anticancer activities.
- Trifluoromethyl Substitution: Enhances lipophilicity and cellular uptake.
- Thienyl Moiety: Contributes to increased cytotoxicity against tumor cells.
Properties
Molecular Formula |
C19H19ClF3N5O2S |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
3-chloro-N-(3-morpholin-4-ylpropyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H19ClF3N5O2S/c20-15-16(18(29)24-4-2-5-27-6-8-30-9-7-27)26-28-14(19(21,22)23)11-12(25-17(15)28)13-3-1-10-31-13/h1,3,10-11H,2,4-9H2,(H,24,29) |
InChI Key |
PBHMWEGGYPQUPJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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